molecular formula C7H3ClN2O5 B1338193 3,4-dinitrobenzoyl Chloride CAS No. 24376-18-9

3,4-dinitrobenzoyl Chloride

Cat. No. B1338193
CAS RN: 24376-18-9
M. Wt: 230.56 g/mol
InChI Key: ZEMNPBSGWVIXTF-UHFFFAOYSA-N
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Description

3,4-Dinitrobenzoyl Chloride is an organic compound . It is the acyl chloride of 3,5-dinitrobenzoic acid and like it is mainly used in the analysis of organic substances by derivatization .


Synthesis Analysis

3,5-dinitrobenzoyl chloride is prepared by the reaction of 3,5-dinitrobenzoic acid with phosphorus pentachloride, PCl5. It can likewise be prepared by reaction with phosphorus trichloride, PCl3, or thionyl chloride, SOCl2 .


Molecular Structure Analysis

The molecular formula of 3,4-Dinitrobenzoyl Chloride is C7H3ClN2O5 . The structure is also available as a 2d Mol file or as a computed 3d SD file .


Chemical Reactions Analysis

3,5-Dinitrobenzoyl Chloride has its main use in the analysis of organic compounds by derivatization, specifically of alcohols and amines . It is used in cases where the substance to be analyzed is sensitive and cannot be directly reacted with 3,5-dinitrobenzoic acid .

Scientific Research Applications

Analysis of Hydroxyl Groups

The 3,5-dinitrobenzoyl chloride method has been adapted for the semi-micro analysis of hydroxyl groups in compounds like polyethylene glycol and non-ionic surfactants. This method enables the determination of hydroxyl groups with a relative accuracy of 4.5% and is particularly effective for products with more than ten ethylene oxide units per molecule (Han, 1967).

Organic Photovoltaic Devices

3,5-Dinitrobenzoyl chloride has been used to covalently link graphene oxide, resulting in materials like GO-ethylene-dinitro-benzoyl (GO-EDNB). These materials demonstrate significant improvement in the performance of poly-(3-hexylthiophene) (P3HT) bulk heterojunction photovoltaic devices, enhancing power conversion efficiency (Stylianakis et al., 2012).

Hydrogen-Bonded Framework Structures

3,5-Dinitrobenzoyl chloride is instrumental in forming hydrogen-bonded framework structures in various chemical compounds. These structures are essential for understanding molecular interactions and have potential applications in material science and pharmaceuticals (Vasconcelos et al., 2006).

Serum Creatinine Assay

In medical diagnostics, 3,5-dinitrobenzoyl chloride is used in assays for the determination of serum creatinine. This application is critical for evaluating kidney function and has shown to be more precise and specific than other methods (Parekh et al., 1977).

Xylan Acylation and Adsorption Property

3,5-Dinitrobenzoyl chloride is used in the acylation of xylan, creating xylan esters like xylan 3,5-dinitrobenzoate. These esters have shown promise as adsorbents for creatinine, indicating potential applications in the treatment of chronic renal failure (Kong et al., 2015).

Chiral Recognition

It plays a role in chiral recognition, where it is used to acylate amines, helping in the chromatographic analysis and understanding of enantioselectivity, which is essential in the development of pharmaceuticals (Pirkle et al., 1993).

Safety and Hazards

3,4-dinitrobenzoyl Chloride is considered hazardous. It causes severe skin burns and eye damage. It is also suspected of causing genetic defects .

properties

IUPAC Name

3,4-dinitrobenzoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3ClN2O5/c8-7(11)4-1-2-5(9(12)13)6(3-4)10(14)15/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEMNPBSGWVIXTF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(=O)Cl)[N+](=O)[O-])[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3ClN2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70473166
Record name 3,4-dinitrobenzoyl Chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70473166
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,4-dinitrobenzoyl Chloride

CAS RN

24376-18-9
Record name 3,4-dinitrobenzoyl Chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70473166
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Fifty-three grams (0.25 mole) of 3,4-dinitrobenzoic acid, 500 ml. of benzene, 65 g. (0.51 mole) of oxalyl chloride and 1 ml. of pyridine were reacted according to Example 2 (A), first paragraph, to provide 3,4-dinitrobenzoyl chloride as a crude oil.
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Synthesis routes and methods II

Procedure details

Typically, the 3,4-dinitrobenzoic acid starting material is dissolved in an aprotic solvent such as benzene or toluene and refluxed with thionylchloride for a period of about 2-6 hours to form the desired 3,4-dinitrobenzoyl chloride.
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Synthesis routes and methods III

Procedure details

As shown in scheme C, reaction of 3,4-dinitrobenzoic acid with thionyl chloride gave 3,4-dinitrobenzoyl chloride, which on further treatment with benzyl glycinate in the presence of triethylamine gave benzyl 2-(3,4-dinitrobenzamido)acetate (intermediate 3). The intermediate 3 is treated either with K18F or K19F in the presence of a catalyst such as kryptofix [2.2.2] or 18-crown-6 to yield benzyl 2-(4-fluoro-3-nitrobenzamido)acetate, which on reduction with hydrogen gas or hydrogen source in the presence of Pd/C gave 2-(3-amino-4-fluorobenzamido)acetic acid (compound 3). In an analogous manner, 2-(5-amino-2-chloro-4-fluorobenzamido)acetic acid (compound 4) is synthesized starting from 2-chloro-4,5-dinitrobenzoic acid.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the role of 3,4-dinitrobenzoyl chloride in the synthesis of suramin analogs?

A: In this research, 3,4-dinitrobenzoyl chloride serves as a key building block in a multi-step synthesis of suramin analogs []. It reacts with various aminoarene sulfonic acids (2a-e) through an acylation reaction. This forms the amide intermediates (4a-e), which are further modified to ultimately yield the desired benzimidazole-containing suramin analogs.

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